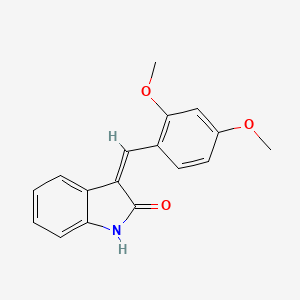![molecular formula C17H13N5O2S B11979633 4-[[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-3-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B11979633.png)
4-[[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-3-phenyl-1H-1,2,4-triazole-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate aldehydes and amines under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the triazole ring. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure consistent quality and yield, as well as implementing purification techniques to isolate the desired product from by-products and impurities .
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can lead to a wide range of triazole derivatives with varying functional groups .
Applications De Recherche Scientifique
4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[(E)-2-nitrophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-4-nitrophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-3-nitrophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
Uniqueness
What sets 4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol apart from similar compounds is its specific structural configuration, which can influence its reactivity and biological activity
Propriétés
Formule moléculaire |
C17H13N5O2S |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
4-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H13N5O2S/c23-22(24)15-11-5-4-7-13(15)10-6-12-18-21-16(19-20-17(21)25)14-8-2-1-3-9-14/h1-12H,(H,20,25)/b10-6+,18-12+ |
Clé InChI |
GTLZQVGIRQXKBP-PDDUZAPNSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C=C/C3=CC=CC=C3[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C2=NNC(=S)N2N=CC=CC3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11979567.png)
![(2Z)-4-(4-chlorophenyl)-2-(phenylimino)-N-[(E)-phenylmethylidene]-1,3-thiazol-3(2H)-amine](/img/structure/B11979578.png)
![N-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine](/img/structure/B11979586.png)
![(5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979593.png)
![3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)propan-1-ol](/img/structure/B11979601.png)

![2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane](/img/structure/B11979610.png)
![methyl (2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979612.png)
![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979619.png)
![6-(3-bromophenyl)-3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11979620.png)

![N'-[(E)-(4-ethylphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11979629.png)
![(5Z)-2-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]-5-(1-heptyl-2-thioxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11979637.png)
![3-nitro-N'-{(E)-[4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide](/img/structure/B11979651.png)
